
Application Note: Spectroscopic
Characterization of Menthol-Dicarboxylic Acid

Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (-)-Menthol

Cat. No.: B1675115 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction The interaction between active pharmaceutical ingredients (APIs) like menthol and

co-formers such as dicarboxylic acids is a critical area of study in pharmaceutical sciences.

These interactions can lead to the formation of new solid forms, including co-crystals or

eutectic mixtures, which can significantly alter the physicochemical properties of the API, such

as solubility, stability, and bioavailability.[1][2] Spectroscopic techniques, including Fourier-

Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic

Resonance (NMR) Spectroscopy, are indispensable tools for confirming the formation of these

new entities and elucidating the nature of the intermolecular interactions. This document

provides detailed protocols for the synthesis and spectroscopic analysis of adducts formed

between menthol and various dicarboxylic acids.

Synthesis and Sample Preparation
The formation of menthol-dicarboxylic acid adducts can be achieved through several methods,

including esterification to form covalent derivatives or co-crystallization techniques that rely on

non-covalent interactions like hydrogen bonding.

Protocol 1.1: Synthesis of Menthol-Dicarboxylic Acid Esters This protocol describes the

synthesis of menthol esters via a catalyzed reaction with dicarboxylic acids such as maleic,

succinic, or glutaric acid.[3][4]
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Reaction Setup: In a 500 mL flask equipped with a Dean-Stark apparatus and a reflux

condenser, combine menthol and a selected dicarboxylic acid (e.g., in a 2:1 molar ratio) in 80

mL of an appropriate solvent like o-xylene.[3]

Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

Reaction: Heat the mixture to reflux for approximately 12 hours, continuously removing the

water formed during the reaction.[4]

Solvent Removal: After cooling, remove the o-xylene using a rotary evaporator.

Purification: Recrystallize the resulting solid residue from a suitable solvent to obtain the

pure ester. The expected yield is typically between 80-85%.[4]

Protocol 1.2: Co-crystal Preparation via Liquid-Assisted Grinding (LAG) LAG is an efficient

mechanochemical method for screening and producing co-crystals.[5]

Preparation: Weigh stoichiometric amounts of menthol and the dicarboxylic acid co-former

(e.g., 1:1 or 2:1 molar ratio) into a 2 mL glass vial containing stainless steel grinding beads.

[5]

Solvent Addition: Add a catalytic amount (a few microliters) of a suitable solvent (e.g.,

ethanol, methanol, acetonitrile).

Grinding: Subject the mixture to grinding in a planetary mill or vortex mixer for a specified

duration (e.g., 2 hours).[5]

Characterization: The resulting powder can be directly analyzed using spectroscopic and

diffraction techniques.

Protocol 1.3: Co-crystal Preparation via Solvent Evaporation This is a common method for

growing single crystals suitable for X-ray diffraction.[6]

Dissolution: Dissolve stoichiometric amounts of menthol and the dicarboxylic acid in a

common solvent in which both are congruently soluble.[6]

Stirring: Stir the solution at a constant temperature to facilitate molecular interaction.
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Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature or

under controlled conditions.

Collection: Collect the resulting crystals for analysis.
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General Experimental Workflow for Menthol-Dicarboxylic Acid Adducts
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General workflow for synthesis and analysis.
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Spectroscopic Analysis Protocols
2.1. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is a powerful

technique for identifying the formation of hydrogen bonds between the hydroxyl group of

menthol and the carboxylic acid group of the co-former, or for confirming the formation of an

ester linkage.

Protocol 2.1.1: Sample Preparation and Data Acquisition

Sample Preparation: Prepare samples as KBr (Potassium Bromide) tablets. Mix a small

amount of the sample with spectrally pure KBr and press it into a thin, transparent pellet

under vacuum (0.1–0.05 mm Hg) to minimize moisture.[4][7]

Instrument Setup: Use an IR-FTIR spectrophotometer.

Data Collection: Record spectra in the absorption range of 4000–400 cm⁻¹ with a resolution

of at least 4 cm⁻¹.[7]

Data Interpretation:

Hydrogen Bonding: The formation of a co-crystal is often indicated by a shift and broadening

of the O-H stretching band of menthol (typically around 3250-3500 cm⁻¹) and a shift in the

C=O stretching band of the dicarboxylic acid (typically around 1700 cm⁻¹).[8][9] A red shift (to

lower frequency) in the C=O band suggests hydrogen bond formation between the acid's

carbonyl oxygen and menthol's hydroxyl hydrogen.[8]

Esterification: The formation of an ester is confirmed by the disappearance of the broad O-H

stretch from menthol and the appearance of a strong C=O stretching band for the ester

group in the range of 1730–1710 cm⁻¹.[7]
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Molecular Interaction and Corresponding FTIR Shifts

Menthol O-H Stretch
(Typically ~3250 cm⁻¹)

Shifts and broadens upon H-bonding

Acid C=O Stretch
(Typically ~1700 cm⁻¹)

Shifts to lower frequency upon H-bonding

Click to download full resolution via product page

Hydrogen bonding and expected FTIR shifts.

2.2. Mass Spectrometry (MS) MS is used to determine the molecular mass of the synthesized

compounds and to gain structural information from their fragmentation patterns.

Protocol 2.2.1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Sample Preparation: Dissolve the sample in a suitable solvent mixture, such as

acetonitrile:water.[7]

Chromatographic Conditions: Use an appropriate HPLC column and mobile phase for

separation.

MS Parameters: Set the mass spectrometer parameters. Example conditions include:[4][7]

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

Scan Mode: Q-1 Scan.

Desolvation Temperature: 250°C.
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Electric Field Voltage: 70 V.

Data Interpretation:

Molecular Ion: Identify the quasi-molecular ion peak (e.g., [M-H]⁻ or [M+H]⁺) to confirm the

molecular weight of the adduct. For a 1:1 adduct of menthol and maleic acid, the expected

m/z for [M-H]⁻ is 253.0.[4] For a 2:1 adduct of menthol and succinic acid

(dimentholsuccinate), the expected m/z for [M-H]⁻ is 417.0.[4]

Fragmentation: Analyze the fragment ions to confirm the structure. For example,

dimentholsuccinate may show fragments corresponding to the succinic acid particle (m/z

119.0) and the menthol succinate ion (m/z 279.0).[4]

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is highly

sensitive to the chemical environment of protons and can provide definitive evidence of

interactions involving hydroxyl and carboxyl groups.

Protocol 2.3.1: Sample Preparation and Data Acquisition

Sample Preparation: Dissolve the purified sample in a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

Data Interpretation:

Hydroxyl Proton: The chemical shift of the hydroxyl (-OH) proton of menthol is highly

diagnostic. In its pure form, it may appear as a distinct signal (e.g., a doublet at δ = 3.9 ppm).

[10] Upon forming a hydrogen bond with a dicarboxylic acid, this signal is expected to shift

and potentially broaden significantly, or even exchange with the acidic protons of the co-

former, leading to a new, broad singlet.[10]

Carboxyl Protons: The acidic protons of the dicarboxylic acid will also experience a change

in their chemical environment and shift upon interaction with menthol.

Esterification: For ester derivatives, the disappearance of the menthol -OH proton signal and

the dicarboxylic acid -COOH proton signals, along with characteristic shifts in the protons
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adjacent to the newly formed ester linkage, confirms the reaction.

Summary of Quantitative Data
Table 1: Key FTIR Vibrational Frequencies (cm⁻¹)

Compound/Interact
ion

O-H Stretch
(Menthol)

C=O Stretch
(Acid/Ester)

Reference

Pure Menthol ~3250-3500 (broad) N/A [7][11]

Menthol-Dicarboxylic

Acid (H-bonded)

Shifted and

Broadened

Shifted (e.g., to lower

frequency)
[8][9]

| Menthol-Dicarboxylic Acid Ester | Absent | 1710-1730 (strong) |[7] |

Table 2: Key Mass Spectrometry Data (m/z) for Menthol-Dicarboxylic Acid Adducts

Adduct
(Ratio)

Dicarboxyli
c Acid

Ion Type
Expected
m/z

Key
Fragments
(m/z)

Reference

Mentholmal
einate (1:1)

Maleic Acid [M-H]⁻ 253.0
115 (maleic
acid ion)

[4]

| Dimentholsuccinate (2:1) | Succinic Acid | [M-H]⁻ | 417.0 | 279, 119 |[4] |

Table 3: Expected ¹H NMR Chemical Shift Changes
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Proton
Expected Change upon H-
Bonding/Co-crystal
Formation

Reference

Menthol -OH

Significant downfield shift
and/or broadening of the
signal. May change from a
doublet to a broad singlet.

[10]

Dicarboxylic Acid -COOH
Significant downfield shift and

broadening.

| Menthol Ring Protons | Minor shifts due to changes in the electronic environment. | |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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